Ethyl 2-({[4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[4-(2,3-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a quinoline and benzothiophene moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 2-({[4-(2,3-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through multi-step organic synthesis. The process typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Formation of the Benzothiophene Moiety: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide and elemental sulfur.
Coupling of the Two Moieties: The quinoline and benzothiophene moieties are then coupled through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
ETHYL 2-({[4-(2,3-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to a tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid to introduce halogen or nitro groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({[4-(2,3-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the benzothiophene moiety may interact with enzymes or receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other quinoline and benzothiophene derivatives, such as:
Quinoline-2-carboxylate: Known for its antimicrobial properties.
Benzothiophene-2-carboxylate: Studied for its potential anticancer activity.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
ETHYL 2-({[4-(2,3-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of both quinoline and benzothiophene moieties, potentially offering a broader range of biological activities and applications.
Properties
Molecular Formula |
C30H34N2O6S |
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Molecular Weight |
550.7 g/mol |
IUPAC Name |
ethyl 2-[[4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H34N2O6S/c1-5-38-30(35)25-17-10-6-7-15-22(17)39-29(25)32-28(34)23-16(2)31-19-12-9-13-20(33)26(19)24(23)18-11-8-14-21(36-3)27(18)37-4/h8,11,14,24,31H,5-7,9-10,12-13,15H2,1-4H3,(H,32,34) |
InChI Key |
BHIIEZJKBGWWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(NC4=C(C3C5=C(C(=CC=C5)OC)OC)C(=O)CCC4)C |
Origin of Product |
United States |
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